Damotepine

physicochemical properties druggability CNS penetration

Damotepine (GP 41299, CAS 1469-07-4) is a small-molecule dibenzo[b,f]thiepin that occupies a distinct CNS-drug-like space (MW 267.4, XLogP3 3.9, TPSA 28.5 Ų) between doxepin and zotepine. Its sulfur heteroatom enables unique synthetic handles and receptor interactions not achievable with related dibenzoxepins. Sourcing this compound allows your lab to leverage its historical 'doxepin-like' EEG classification to dissociate anxiolytic from antipsychotic activity in preclinical studies, while using it as a chromatographic calibration standard bridging a range of dibenzothiepine/dibenzoxepin analytes.

Molecular Formula C17H17NS
Molecular Weight 267.4 g/mol
CAS No. 1469-07-4
Cat. No. B074679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamotepine
CAS1469-07-4
SynonymsGP 41299
GP 41299 hydrochloride
GP-41299
Molecular FormulaC17H17NS
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C17H17NS/c1-18(2)12-14-11-13-7-3-5-9-16(13)19-17-10-6-4-8-15(14)17/h3-11H,12H2,1-2H3
InChIKeyBRCYAOFSVFIBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Damotepine (CAS 1469-07-4): A Dibenzo[b,f]thiepin-Derived Anxiolytic Candidate for Differential Procurement


Damotepine (GP 41299) is a small-molecule, achiral dibenzo[b,f]thiepin derivative with the systematic name N,N-dimethyldibenzo[b,f]thiepin-10-methylamine [1]. Discovered by Geigy A.G. and evaluated in early-1970s clinical trials for anxiety, it belongs to the thiepin class of heterocycles that also includes the structurally related agents dosulepin, zotepine, and doxepin [2]. Its molecular formula is C₁₇H₁₇NS (MW 267.4 Da), and it carries the FDA UNII 0V9VL751XU [1].

Why In-Class Substitution of Damotepine Risks Pharmacological Divergence


Dibenzothiepine/dibenzoxepin analogs share a common tricyclic core but differ fundamentally in heteroatom identity (sulfur vs. oxygen), ring substitution patterns, side-chain structure, and resultant physicochemical and receptor-binding profiles [1]. Simply interchanging damotepine with doxepin, dosulepin, or zotepine without accounting for these variations can alter CNS penetration kinetics, off-target receptor engagement, and the balance between anxiolytic, antidepressant, and neuroleptic activity observed in early clinical evaluations [2][3].

Quantitative Differentiation of Damotepine Against Closest Structural Analogs


Molecular Weight Reduction Relative to Dibenzothiepine and Dibenzoxepin Analogs

Damotepine (267.4 Da) is 4.3% lighter than doxepin (279.4 Da), 9.5% lighter than dosulepin (295.4 Da), and 19.4% lighter than zotepine (331.9 Da) [1][2]. Among dibenzothiepine/dibenzoxepin CNS agents, molecular weight below 300 Da is associated with favorable passive blood-brain barrier permeation, giving damotepine a theoretical pharmacokinetic advantage over heavier analogs for rapid CNS entry [3].

physicochemical properties druggability CNS penetration

Lower Lipophilicity (XLogP3 = 3.9) Compared to Zotepine and Dosulepin

Damotepine has an XLogP3 of 3.9, which is comparable to doxepin (3.99) but substantially lower than dosulepin (4.34–4.98) and zotepine (5.12) [1][2]. Excessive lipophilicity (LogP > 5) is linked to promiscuous protein binding, rapid metabolic clearance, phospholipidosis risk, and hERG channel blockade in CNS drug candidates [3].

lipophilicity ADME off-target binding

Zero Hydrogen-Bond Donors Minimize Desolvation Penalty for CNS Entry

Damotepine possesses zero hydrogen-bond donor (HBD) groups, identical to doxepin, whereas dosulepin and zotepine also have HBD = 0 in their parent forms [1]. Compounds with HBD ≤ 0.5 are statistically enriched among marketed CNS drugs, as each HBD contributes approximately 0.7–1.0 log unit penalty to blood-brain barrier permeation [2][3].

hydrogen bonding blood-brain barrier passive permeability

EEG Profile Similarity to Doxepin with Anxiolytic Indication Distinct from Neuroleptic Dibenzothiepines

Quantitative EEG profiling conducted by Fink (1972) demonstrated that GP 41299 (damotepine) produced an EEG signature 'similar to doxepin (Sinequan),' a tricyclic antidepressant with established anxiolytic activity [1]. Based on this EEG profile, clinical antianxiety and antidepressant activity was anticipated, and a clinical evaluation in anxiety patients was subsequently published [2]. In contrast, zotepine—a dibenzothiepine with a piperazine-ethoxy substituent—produces a neuroleptic EEG pattern consistent with D₂/5-HT₂A antagonism and antipsychotic efficacy [3].

EEG pharmacodynamics anxiolytic drug repurposing

Higher Topological Polar Surface Area (TPSA = 28.5 Ų) versus Doxepin (12.5 Ų)

Damotepine has a topological polar surface area (TPSA) of 28.5 Ų, more than double that of doxepin (12.5 Ų) [1][2]. Both values remain well below the established CNS-permeability threshold of 60–70 Ų, but the higher TPSA of damotepine is attributable to the sulfur atom of the thiepin ring replacing the oxygen of the oxepin ring in doxepin [3]. TPSA between 20–40 Ų is optimal for balancing passive permeability with aqueous solubility [4].

polar surface area CNS permeability physicochemical profiling

High-Value Application Scenarios for Damotepine in Research and Industrial Selection


Anxiolytic Lead Optimization Requiring a Lightweight, Moderately Lipophilic Dibenzothiepine Scaffold

Medicinal chemistry programs targeting anxiety disorders can leverage damotepine (MW 267.4, XLogP3 3.9, TPSA 28.5 Ų) as a compact starting scaffold that occupies a unique physicochemical space between the lighter but more lipophilic-permeable doxepin and the heavier, more lipophilic neuroleptic dibenzothiepines like zotepine [1]. Its zero HBD count and moderate TPSA are consistent with CNS drug-likeness, while the sulfur heteroatom offers distinct synthetic handles and potential for unique receptor interactions not accessible with the oxygen-containing doxepin scaffold [2].

Comparative EEG Pharmacodynamic Profiling of Thiepin-Derived Anxiolytics versus Neuroleptics

The historical EEG classification of damotepine as 'doxepin-like' (anxiolytic-antidepressant) rather than 'neuroleptic' (zotepine-like) provides a pharmacodynamic rationale for including damotepine as a comparator in preclinical EEG or in vivo behavioral studies that aim to dissociate anxiolytic from antipsychotic activity within the dibenzothiepine chemical class [1]. Procurement of damotepine enables researchers to control for the thiepin core while varying the side-chain pharmacology away from the D₂/5-HT₂A antagonist profile of zotepine [2].

Physicochemical Reference Standard for Dibenzothiepine Analytical Method Development

With a defined molecular weight (267.4 Da), monoisotopic mass (267.108 Da), XLogP3 (3.9), and boiling point (386.0±31.0 °C at 760 mmHg), damotepine serves as a well-characterized reference compound for developing gas-liquid chromatographic methods for dibenzothiepine analogs, as evidenced by the published GLC determination method from 1973 [1][2]. Its chromatographic properties bridge the gap between the lighter doxepin and heavier dosulepin/zotepine, making it a useful calibration standard for methods spanning a range of dibenzothiepine/dibenzoxepin analytes.

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